molecular formula C13H24O B1338795 4-Heptylcyclohexanone CAS No. 16618-75-0

4-Heptylcyclohexanone

Cat. No. B1338795
CAS RN: 16618-75-0
M. Wt: 196.33 g/mol
InChI Key: QWHCPRHASHNSDA-UHFFFAOYSA-N
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Description

4-Heptylcyclohexanone is a cyclohexanone derivative with a heptyl substituent. It is a compound that can be synthesized through various chemical reactions and has been studied for its potential applications in different fields, including materials science and medicinal chemistry.

Synthesis Analysis

The synthesis of cyclohexanone derivatives can be achieved through different methods. For instance, a method for synthesizing 4-propylcyclohexanone, a related compound, involves the use of 4-propylphenol over a palladium/carbon catalyst under specific conditions, resulting in high conversion and selectivity . Although this method is for a propyl derivative, similar catalytic processes could potentially be adapted for the synthesis of 4-heptylcyclohexanone.

Molecular Structure Analysis

The molecular structure of cyclohexanone derivatives is characterized by the presence of a six-membered ring with a ketone functional group. The cyclohexanone ring can adopt different conformations, such as the chair conformation, which is considered the most stable due to minimal steric strain . The substituents on the cyclohexanone ring can influence the overall molecular geometry and properties of the compound.

Chemical Reactions Analysis

Cyclohexanone derivatives can undergo various chemical reactions. For example, the synthesis of a doubly chiral compound, (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, demonstrates the use of enzymatic asymmetric reduction, which introduces chirality at specific positions of the cyclohexanone ring . This indicates that 4-heptylcyclohexanone could also be a substrate for similar stereoselective reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanone derivatives are influenced by their molecular structure. For example, the presence of a heptyl group in 4-heptylcyclohexanone would likely affect its solubility, boiling point, and other physical properties. The synthesis of polymers based on 4-tertiary butyl-cyclohexanone moiety suggests that such derivatives can be incorporated into polymers, affecting their solubility, thermal properties, and conductivity . Similarly, the liquid crystalline properties of polymers containing a 4-methyl-cyclohexanone moiety indicate that the cyclohexanone core can impart mesomorphic behavior to materials .

Scientific Research Applications

Analytical Characterization and Detection

4-Heptylcyclohexanone and related compounds have been subject to analytical studies for their identification and quantification in various biological matrices. For instance, De Paoli et al. (2013) characterized psychoactive arylcyclohexylamines, closely related to 4-Heptylcyclohexanone, using techniques such as gas chromatography and mass spectrometry. They developed a method for qualitative and quantitative analysis of these compounds in blood, urine, and vitreous humor (De Paoli et al., 2013).

Chemical Synthesis and Catalysis

Significant research has focused on the synthesis of 4-Heptylcyclohexanone and similar compounds. For example, Hong (2005) described the synthesis of 4-Propylcyclohexanone, a structurally similar compound, using palladium/carbon catalyst under optimized conditions, achieving high conversion rates and selectivity (Hong, 2005). Additionally, Wu et al. (2022) reported an efficient synthesis method for cis-4-Propylcyclohexanol, an intermediate for liquid crystal displays, using mutant alcohol dehydrogenase, highlighting the industrial applicability of such processes (Wu et al., 2022).

Pharmaceutical and Biological Applications

In pharmaceutical research, compounds like 4-Heptylcyclohexanone have been explored for their potential medical applications. Blackstone and Bowman (1999) synthesized new 4-amino-4-arylcyclohexanones and found them to possess significant analgesic activity, indicating the medical relevance of such compounds (Blackstone & Bowman, 1999).

Environmental and Industrial Applications

Wang et al. (2011) demonstrated the use of cyclohexanone, a compound structurally similar to 4-Heptylcyclohexanone, in the selective hydrogenation of phenol in aqueous media, showcasing its role in industrial processes (Wang et al., 2011).

Safety And Hazards

4-Heptylcyclohexanone is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-heptylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O/c1-2-3-4-5-6-7-12-8-10-13(14)11-9-12/h12H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHCPRHASHNSDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80520711
Record name 4-Heptylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80520711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Heptylcyclohexanone

CAS RN

16618-75-0
Record name 4-Heptylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80520711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(4-methylcyclohexyl)cyclohexanone [151772-66-6]; 4-(4-ethylcyclohexyl)cyclohexanone [150763-46-5];
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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